molecular formula C8H10ClNO2 B1330007 4-(Aminomethyl)benzoic acid hydrochloride CAS No. 67688-72-6

4-(Aminomethyl)benzoic acid hydrochloride

Cat. No. B1330007
CAS RN: 67688-72-6
M. Wt: 187.62 g/mol
InChI Key: IQKLOQHWKQYTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849648B2

Procedure details

Replacing 4-cyanobenzylamine hydrochloride in Example 4, Step (1), with 4-carboxy-benzylamine hydrochloride, and replacing the 1-propyn-3-yl-1H-[1,2,3]triazole in Example 4, Step (2), with 3-phenyl-propyne yielded 4-[[3-3-phenethylethynyl-benzoylamino]-methyl}-benzoic acid; 1H-NMR (DMSO-d6) δ 9.2 (m, 1H), 8.0 (s, 1H), 7.8 (m, 4H), 7.6 (d, 1H) 7.2-7.4 (m, 7H), 4.5 (d, 2H), 3.9 (s, 2H) ppm. Mp 209° C.-211° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]N)=[CH:6][CH:5]=1)#N.Cl.[C:13]([C:16]1C=CC(CN)=CC=1)(O)=O.C#CCN1C=CN=N1>>[C:7]1([CH2:8][C:13]#[CH:16])[CH:6]=[CH:5][CH:4]=[CH:11][CH:10]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(#N)C1=CC=C(CN)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(=O)(O)C1=CC=C(CN)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CCN1N=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.